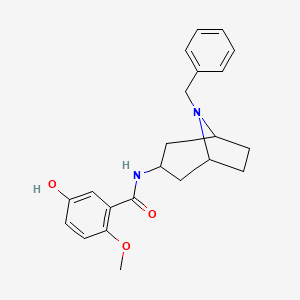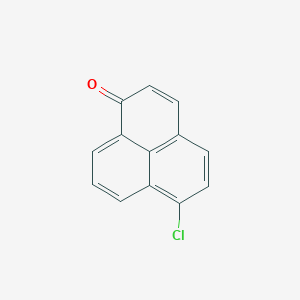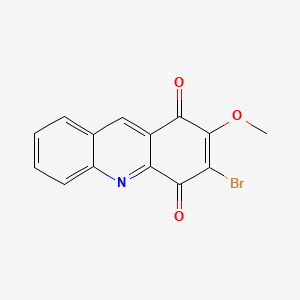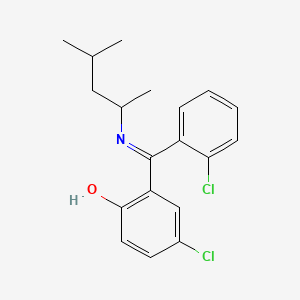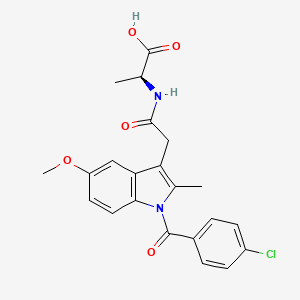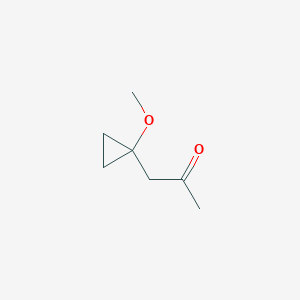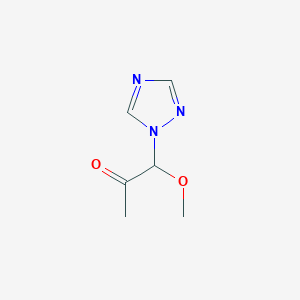
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of a methoxy-substituted ketone with a triazole derivative. One common method is the reaction of 1-methoxy-2-propanone with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, the triazole ring can bind to metal ions in enzymes, inhibiting their activity. This binding can disrupt the enzyme’s function, leading to therapeutic effects. The compound’s methoxy group can also participate in hydrogen bonding, further stabilizing its interaction with the target .
Comparaison Avec Des Composés Similaires
1-Methoxy-1-(1H-1,2,4-triazol-1-yl)propan-2-one can be compared with other triazole derivatives such as fluconazole and itraconazole. These compounds also contain the triazole ring but differ in their substituents and overall structure. The unique combination of the methoxy group and the triazole ring in this compound gives it distinct properties, such as specific binding affinities and reactivity profiles .
Similar Compounds
- Fluconazole
- Itraconazole
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
77315-52-7 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
1-methoxy-1-(1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C6H9N3O2/c1-5(10)6(11-2)9-4-7-3-8-9/h3-4,6H,1-2H3 |
Clé InChI |
LYYUKBIPRWLANK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(N1C=NC=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



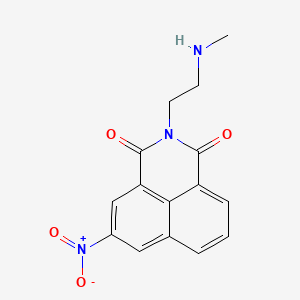
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
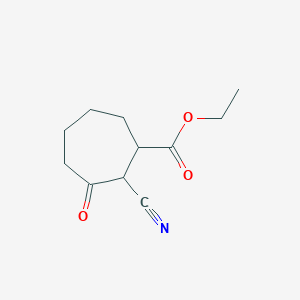
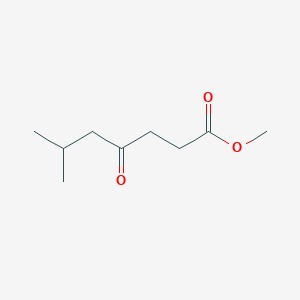
silane](/img/structure/B14431490.png)
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
